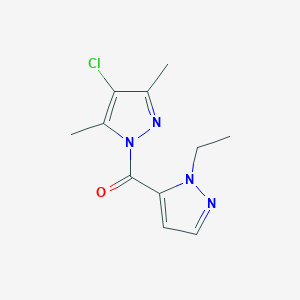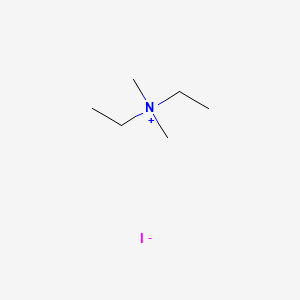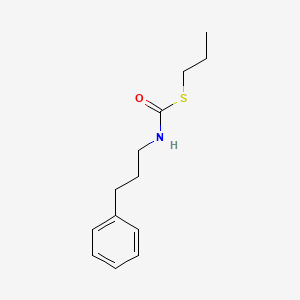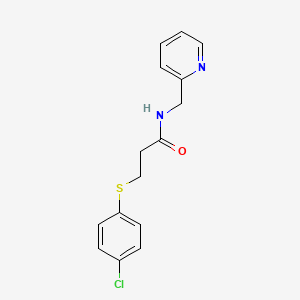![molecular formula C11F16N4O2 B14170008 3,3'-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole] CAS No. 4368-75-6](/img/structure/B14170008.png)
3,3'-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole] is a chemical compound characterized by its unique structure containing multiple fluorine atoms and oxadiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole] typically involves the reaction of hexafluoropropane derivatives with pentafluoroethyl-substituted oxadiazole precursors. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or acetonitrile to facilitate the formation of the oxadiazole rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state oxadiazole derivatives, while reduction can produce partially or fully reduced compounds.
Wissenschaftliche Forschungsanwendungen
3,3’-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole] has several scientific research applications:
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: Its potential bioactivity is being explored for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industrial Applications: The compound can be used in the production of specialty coatings and polymers due to its chemical resistance and stability.
Wirkmechanismus
The mechanism of action of 3,3’-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its fluorinated structure suggests potential interactions with hydrophobic regions of proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(trifluoromethyl)-1,2,4-oxadiazole]
- 3,3’-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]
Uniqueness
Compared to similar compounds, 3,3’-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole] is unique due to the presence of pentafluoroethyl groups, which enhance its chemical stability and resistance to degradation. This makes it particularly valuable for applications requiring high-performance materials.
Eigenschaften
CAS-Nummer |
4368-75-6 |
|---|---|
Molekularformel |
C11F16N4O2 |
Molekulargewicht |
524.12 g/mol |
IUPAC-Name |
3-[1,1,2,2,3,3-hexafluoro-3-[5-(1,1,2,2,2-pentafluoroethyl)-1,2,4-oxadiazol-3-yl]propyl]-5-(1,1,2,2,2-pentafluoroethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11F16N4O2/c12-5(13,1-28-3(32-30-1)7(16,17)10(22,23)24)9(20,21)6(14,15)2-29-4(33-31-2)8(18,19)11(25,26)27 |
InChI-Schlüssel |
QHHLYNIQAVHQPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NOC(=N1)C(C(F)(F)F)(F)F)C(C(C(C2=NOC(=N2)C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate](/img/structure/B14169966.png)

![N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14169972.png)







![4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14170018.png)
